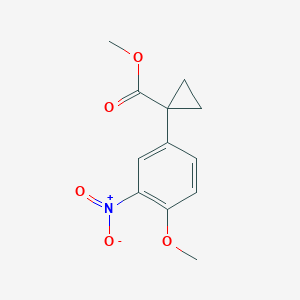
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring attached to a carboxylate group, with a 4-methoxy-3-nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-nitrobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-amino-3-methoxyphenyl)cyclopropanecarboxylate.
Reduction: 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
科学的研究の応用
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
XPLSIXHRCZNHMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
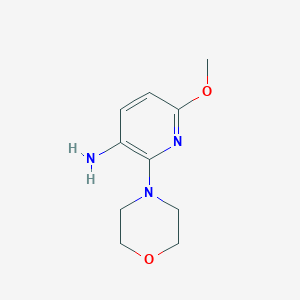
![Oxirane, [[4-[2-(2-methylpropoxy)ethoxy]phenoxy]methyl]-](/img/structure/B8495837.png)
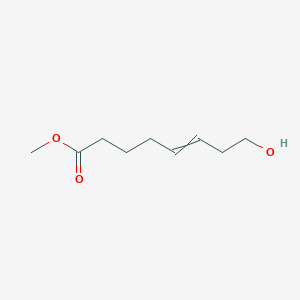
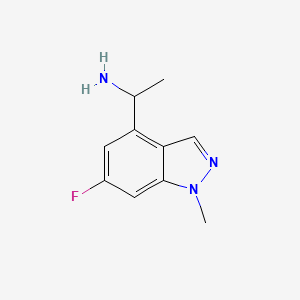
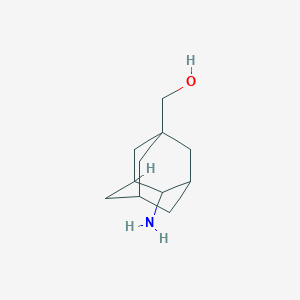
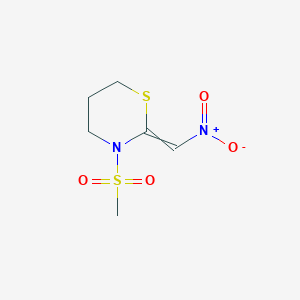
![3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B8495872.png)
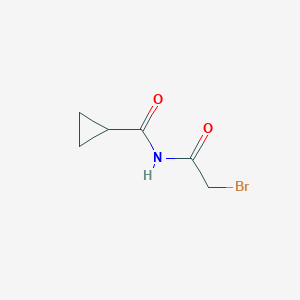
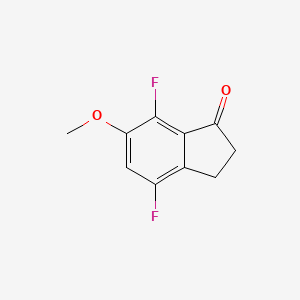
![n-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-formamide](/img/structure/B8495900.png)
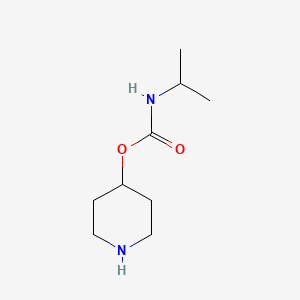
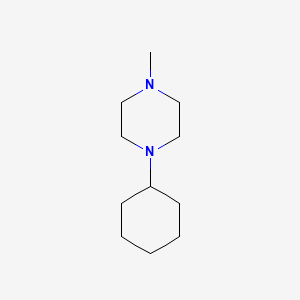
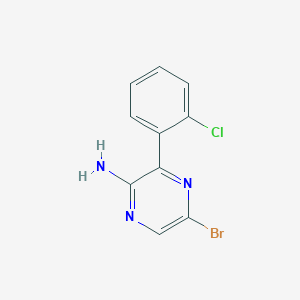
![2-Methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B8495929.png)
